

Sophoraflavanone G: A Comparative Analysis Against Standard-of-Care Anticancer Drugs

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Compound of Interest

Compound Name: Sophoraflavanone H

Cat. No.: B15593411

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A note on **Sophoraflavanone H** vs. Sophoraflavanone G: Extensive literature searches for "**Sophoraflavanone H**" yielded minimal information regarding its anticancer properties. However, a closely related compound, Sophoraflavanone G (SG), isolated from *Sophora flavescens*, has been the subject of numerous studies for its potent anticancer activities. This guide will therefore focus on Sophoraflavanone G as a representative prenylated flavonoid from this class and compare its preclinical performance against current standard-of-care anticancer drugs.

Sophoraflavanone G (SG) has demonstrated significant potential as an anticancer agent in preclinical studies, exhibiting cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (TNBC) and acute myeloid leukemia (AML).[1][2] Its mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression. This report provides a comparative overview of SG's efficacy and mechanisms against established chemotherapeutic agents used in the treatment of these cancers.

Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC₅₀ values of Sophoraflavanone G and standard-of-care anticancer drugs in triple-negative breast cancer (MDA-MB-231 cell line) and acute myeloid leukemia (HL-60 cell line).

Table 1: Comparative IC₅₀ Values in Triple-Negative Breast Cancer (MDA-MB-231 Cells)

| Compound | IC50 Concentration | Incubation Time | Reference |
|--|---|-----------------|-----------|
| Sophoraflavanone G | Not explicitly stated, but showed significant apoptosis at 3-30 μ M | 24 hours | [3] |
| Doxorubicin | 1.65 \pm 0.23 μ g/mL (~2.85 μ M) | Not Stated | [4] |
| 1.38 μ g/mL (~2.38 μ M) | 48 hours | [5] | |
| 8306 nM (8.3 μ M) | 48 hours | [6] | |
| Paclitaxel | 0.3 μ M | Not Stated | [2] |
| 2 nM - >100 nM (sensitive vs. resistant) | Not Stated | [7] | |
| 12.67 nM (for a derivative) | Not Stated | [8] | |
| Cisplatin | 23 μ M | Not Stated | [9] |
| 7.8 μ M | 72 hours | [10] | |
| 56.27 \pm 2.59 μ M | 48 hours | [11] | |

Table 2: Comparative IC50 Values in Acute Myeloid Leukemia (HL-60 Cells)

| Compound | IC50 Concentration | Incubation Time | Reference |
|------------------------------------|----------------------------------|-----------------|-----------|
| Sophoraflavanone G | Showed apoptosis at 3-30 μ M | Not Stated | [12] |
| Cytarabine | ~2.5 μ M | 24 hours | [13] |
| 20-fold lower than resistant cells | Not Stated | [14] | |
| Daunorubicin | 2.52 μ M | 24 hours | [15] |
| 0.1 μ M | Not Stated | | |

Mechanisms of Action: A Comparative Overview

Sophoraflavanone G exerts its anticancer effects through multiple pathways, some of which are distinct from, and others that overlap with, standard chemotherapeutic agents.

Sophoraflavanone G: Multi-Targeted Approach

Sophoraflavanone G induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. It has been shown to:

- **Activate Caspases:** Increases the levels of cleaved caspase-3, -8, and -9.[3]
- **Modulate Bcl-2 Family Proteins:** Downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating the pro-apoptotic protein Bax.[3]
- **Induce DNA Fragmentation and Nuclear Condensation:** Hallmarks of apoptosis.[3]
- **Inhibit Key Signaling Pathways:** SG has been found to suppress the MAPK, JAK/STAT, and PI3K/Akt signaling pathways, which are crucial for cancer cell proliferation, survival, and migration.[3][16]

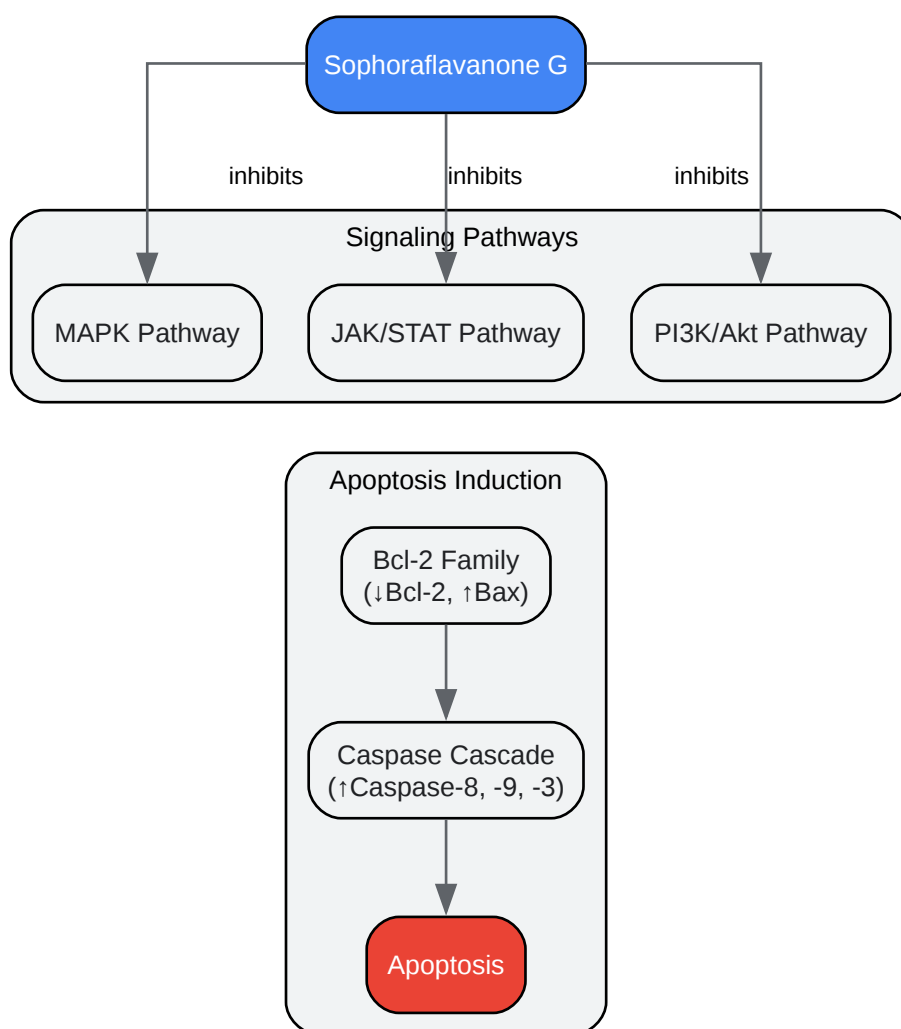
Standard-of-Care Drugs: Established Mechanisms

- **Doxorubicin and Daunorubicin (Anthracyclines):** These drugs primarily work by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, which leads to DNA damage and apoptosis.

- Paclitaxel (Taxane): It stabilizes microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis.
- Cisplatin (Platinum-based): This agent forms cross-links with DNA, which triggers DNA damage responses and apoptosis.
- Cytarabine (Antimetabolite): As a pyrimidine analog, it incorporates into DNA and inhibits DNA polymerase, thereby halting DNA replication and inducing cell death, particularly in rapidly dividing cells.

Signaling Pathways and Experimental Workflows

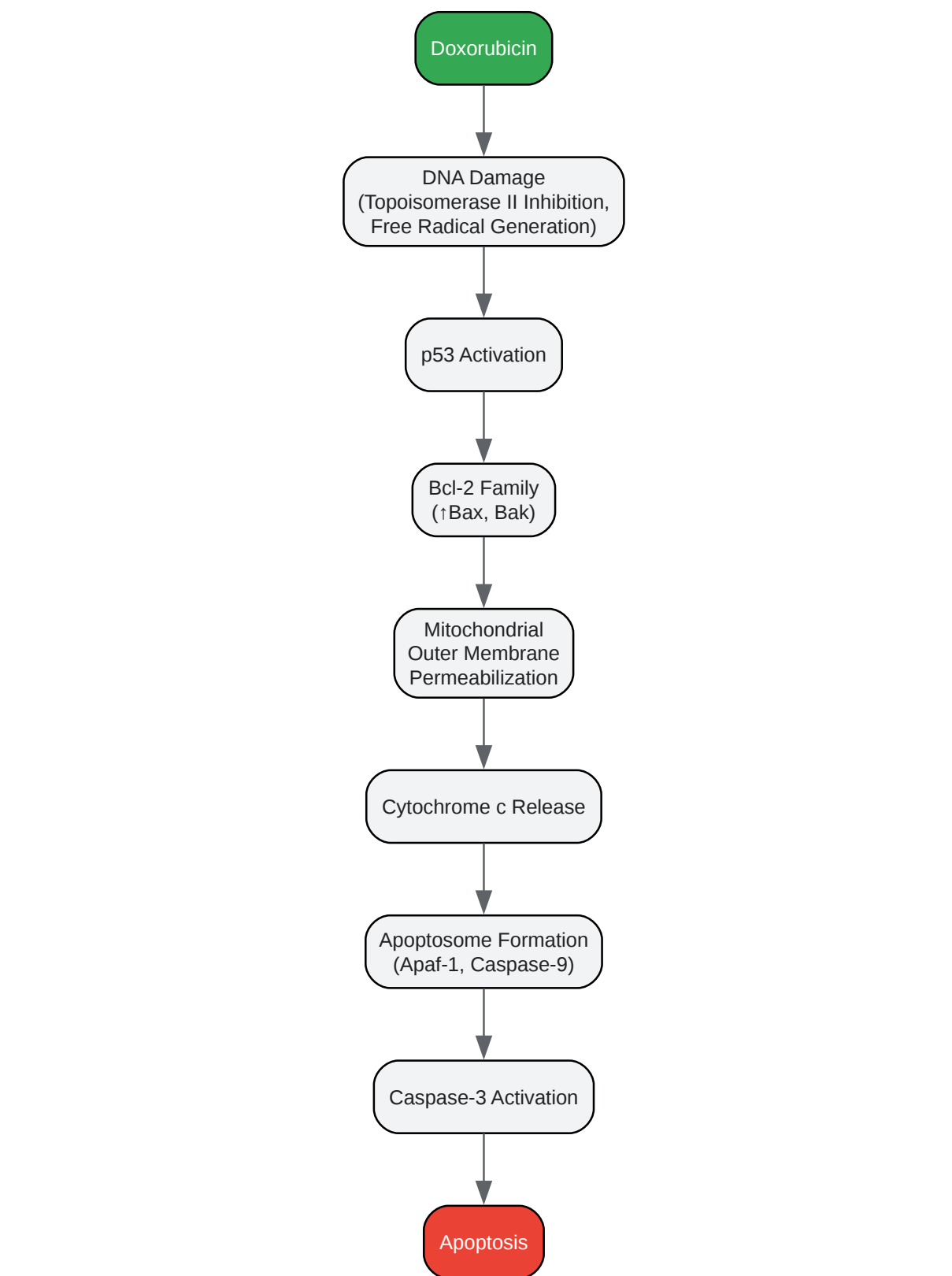
Sophoraflavanone G-Induced Apoptosis Signaling Pathway

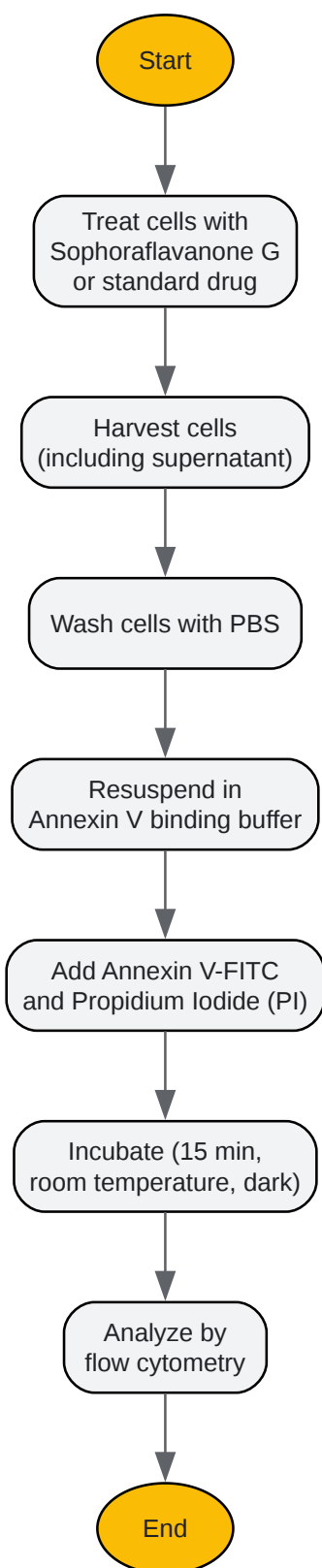


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Caption: Sophoraflavanone G inhibits key survival pathways to induce apoptosis.

Standard Chemotherapy-Induced Apoptosis Pathway (Example: Doxorubicin)





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